molecular formula C19H16N4O3 B2965314 N-[(furan-2-yl)methyl]-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide CAS No. 941920-60-1

N-[(furan-2-yl)methyl]-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide

Cat. No.: B2965314
CAS No.: 941920-60-1
M. Wt: 348.362
InChI Key: HKQWGQWGPVQDQC-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a phenyl group at position 2 and an acetamide group at position 3. The acetamide side chain includes a furan-2-ylmethyl moiety, contributing to its unique electronic and steric profile. Its molecular formula is C₁₉H₁₆N₄O₃, with an average mass of 356.36 g/mol (estimated). The furan ring and pyrazine core likely influence hydrogen-bonding interactions and solubility, while the phenyl group enhances lipophilicity .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-18(20-12-15-7-4-10-26-15)13-22-8-9-23-17(19(22)25)11-16(21-23)14-5-2-1-3-6-14/h1-11H,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQWGQWGPVQDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrazine core with a furan-2-ylmethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrazolo[1,5-a]pyrazine core can be reduced to form dihydropyrazolo derivatives.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydropyrazolo derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(furan-2-yl)methyl]-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide exerts its effects involves:

    Molecular Targets: It targets specific enzymes such as kinases or proteases.

    Pathways Involved: The compound can interfere with signaling pathways involved in cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Structural Modifications in Heterocyclic Cores

Pyrazolo[1,5-d][1,2,4]triazine Analogs
  • Example : 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide (C₁₈H₁₄FN₅O₃; MW 367.34 g/mol)
    • Key Differences :
  • Core : Pyrazolo[1,5-d][1,2,4]triazine replaces pyrazolo[1,5-a]pyrazine.
  • Substituent: 4-Fluorophenyl instead of phenyl.
Pyrazolo[3,4-d]pyrimidine Derivatives
  • Example : N-Benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]acetamide (C₂₂H₁₈FN₅O₂; MW 427.41 g/mol)
    • Key Differences :
  • Core : Pyrazolo[3,4-d]pyrimidine with a fused pyrimidine ring.
  • Substituent: Benzyl group replaces furan-2-ylmethyl. The pyrimidine core may reduce solubility compared to pyrazine .

Substituent Variations

Fluorinated vs. Non-Fluorinated Phenyl Groups
  • Fluorophenyl Analogs (e.g., ):
    • Effect : Fluorine enhances metabolic stability and electron-deficient character, improving binding to hydrophobic pockets in enzymes or receptors .
  • Chlorophenyl Analogs (e.g., 2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2,3-dimethylphenyl)acetamide) :
    • Effect : Chlorine’s larger atomic radius and lipophilicity may increase steric hindrance and toxicity risks compared to fluorine .
Furan vs. Other Aromatic Moieties
  • Furan-2-ylmethyl (Target Compound):
    • Advantages : Moderately polar, enhances solubility via oxygen lone pairs.
  • Benzyl or Dimethylphenyl ():
    • Impact : Increased hydrophobicity may reduce aqueous solubility but improve membrane permeability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrazolo[1,5-d]triazine Analog Pyrazolo[3,4-d]pyrimidine Analog
Molecular Weight (g/mol) 356.36 367.34 427.41
LogP (Predicted) ~2.1 ~2.5 ~3.0
Hydrogen Bond Donors 2 3 2
Hydrogen Bond Acceptors 6 7 6
Solubility (mg/mL) Moderate (aqueous) Low (organic solvents) Very Low (DMSO)

Biological Activity

N-[(furan-2-yl)methyl]-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews various studies that have investigated its biological activity, including synthesis methods, structural analysis, and biological evaluations.

Chemical Structure and Properties

The compound features a furan moiety attached to a pyrazolo[1,5-a]pyrazine scaffold. The presence of these heterocycles is significant as they often contribute to the biological activity of compounds. The molecular formula is C18H16N4O2C_{18}H_{16}N_4O_2, indicating a complex structure conducive to various interactions within biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the pyrazolo[1,5-a]pyrazine core have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating similar compounds, it was found that modifications in the substituents on the pyrazole ring could enhance anticancer efficacy by altering the compound's interaction with biological targets .

Antimicrobial Activity

The antimicrobial properties of compounds with furan and pyrazole functionalities have also been documented. Research indicates that these compounds can exhibit potent antibacterial and antifungal activities. For example, derivatives synthesized from 4-acylpyrazolones demonstrated high antibacterial activation against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of furan derivatives with appropriate pyrazolone intermediates under acidic or basic conditions, followed by purification through crystallization or chromatography .

Case Study 1: Anticancer Evaluation

In a recent evaluation of similar pyrazolo[1,5-a]pyrazine derivatives, researchers reported IC50 values indicating significant cytotoxicity against several cancer cell lines (e.g., MCF7 and HeLa). The study emphasized structure–activity relationships (SAR) that suggest specific substitutions on the phenyl ring enhance activity .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of furan-containing compounds against various pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics, suggesting their potential as alternative therapeutic agents .

Data Tables

Biological Activity IC50 (μM) MIC (μg/mL) Target Pathogen/Cell Line
Anticancer10 - 25-MCF7 (breast cancer)
Antimicrobial-8 - 32Staphylococcus aureus
Antimicrobial-16 - 64Escherichia coli

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